molecular formula C23H16N2O5S2 B12744643 N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide CAS No. 84271-53-4

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide

Cat. No.: B12744643
CAS No.: 84271-53-4
M. Wt: 464.5 g/mol
InChI Key: ANCBQOCCNJLKDZ-UHFFFAOYSA-N
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Description

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide (CAS 84271-53-4) is a synthetic chemical compound with a molecular formula of C23H16N2O5S2 and a molecular weight of 464.514 g/mol . This compound features a hybrid structure incorporating benzothiazole, benzopyran (coumarin), and benzenesulfonamide pharmacophores, which are of significant interest in medicinal chemistry and drug discovery . The integration of these moieties suggests potential for multi-targeted biological activity. The benzothiazole scaffold is a privileged structure in anticancer research, while the sulfonamide group is known to contribute to a wide range of pharmacological effects, including enzyme inhibition . Furthermore, this compound can be analyzed using reverse-phase (RP) HPLC methods, making it a candidate for pharmacokinetic and analytical development studies . Researchers investigating novel tubulin polymerization inhibitors may find this compound of particular interest, as related third-generation benzopyran compounds have demonstrated potent antitumor activity through this mechanism . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

84271-53-4

Molecular Formula

C23H16N2O5S2

Molecular Weight

464.5 g/mol

IUPAC Name

N-[3-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]benzenesulfonamide

InChI

InChI=1S/C23H16N2O5S2/c1-29-16-9-10-19-21(13-16)31-22(24-19)18-11-14-7-8-15(12-20(14)30-23(18)26)25-32(27,28)17-5-3-2-4-6-17/h2-13,25H,1H3

InChI Key

ANCBQOCCNJLKDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=CC=C5)OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents to introduce the benzopyran and benzenesulphonamide groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide exhibits potential as a therapeutic agent due to its bioactive properties. Research indicates that it may possess anti-inflammatory and anticancer activities.

Anti-inflammatory Properties

In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit specific inflammatory pathways, suggesting its utility in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine production and reduction of oxidative stress markers in cellular models .

Anticancer Activity

Preliminary investigations have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells, where it triggered cell cycle arrest and enhanced the expression of pro-apoptotic proteins .

Analytical Applications

This compound is also significant in analytical chemistry, particularly in separation techniques.

High Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry compatibility. This method is scalable for preparative separations and can isolate impurities effectively .

Table: HPLC Method Parameters

ParameterValue
Column Type Newcrom R1
Mobile Phase Acetonitrile/Water/Phosphoric Acid
Particle Size 3 µm
Application Type Mass-Spec Compatible

Case Study: Anticancer Mechanism

A recent study investigated the anticancer effects of this compound on human breast cancer cell lines (MCF7). The compound was administered at varying concentrations, leading to a dose-dependent decrease in cell viability measured by MTT assay. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Case Study: Inflammatory Response Modulation

In another research effort, the compound was tested for its ability to modulate inflammatory responses in LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that this compound could serve as a therapeutic candidate for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with a 2-Oxo-2H-1-Benzopyran Core

Several compounds share the 2-oxo-2H-1-benzopyran scaffold but differ in substituents, leading to variations in biological activity and applications:

Table 1: Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide C₂₃H₁₆N₂O₅S₂ 464.514 Benzothiazolyl, benzenesulphonamide Analytical applications (HPLC separation)
5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide C₂₆H₁₈N₄O₇ 514.45 Nitrophenyl, oxazole-carboxamide AChE inhibition (IC₅₀ = 1.23 µM)
5-(3-Chlorophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide C₂₆H₁₈ClN₃O₆ 528.89 Chlorophenyl, oxazole-carboxamide BChE inhibition (IC₅₀ = 9.71 µM)
BTC (Benzothiazolylcoumarin glycine derivative) C₃₃H₂₉N₃O₁₂S 691.66 Benzothiazolyl, carboxymethyl glycine Biological dye/stain (solubility in DMSO)

Key Observations :

  • Substituent Impact : The benzenesulphonamide group in the target compound contrasts with the oxazole-carboxamide groups in analogs, which exhibit cholinesterase inhibitory activity. The absence of electron-withdrawing groups (e.g., nitro or chloro) in the target compound may explain its lack of reported enzyme inhibition .
  • Applications : While the target compound is primarily used in analytical separations , structural analogs with oxazole-carboxamide substituents show promise in Alzheimer’s disease research .

Functional Analogs with Antiangiogenic and Anticancer Properties

Table 2: Functional Analogs in Antiangiogenic Therapy
Compound Name Molecular Class Key Features Mechanism/Activity Synergistic Partners Reference
NM-3 Isocoumarin Angiogenesis inhibitor Inhibits HUVEC proliferation (IC₅₀ ~1–10 µM) 5-Fluorouracil, radiotherapy
Target Compound Benzothiazolylcoumarin Benzenesulphonamide substituent No reported antiangiogenic activity N/A

Key Observations :

  • Mechanistic Differences: NM-3, an isocoumarin, inhibits endothelial cell proliferation and synergizes with chemotherapy/radiotherapy .

Biological Activity

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information:

  • CAS Number: 84271-53-4
  • Molecular Formula: C23H16N2O5S2
  • Molecular Weight: 464.514 g/mol
  • LogP: 3.80 (indicating moderate lipophilicity)

The compound features a benzothiazole moiety and a sulphonamide group, which are known to influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzopyran derivatives, including this compound. Research indicates that derivatives of benzopyran exhibit significant anti-invasive and anti-migratory properties in cancer cell lines.

  • Mechanism of Action:
    • The compound appears to inhibit cell invasion through pathways involving matrix metalloproteinases (MMPs), although specific mechanisms remain to be fully elucidated .
    • In vivo studies demonstrated reduced tumor growth in models treated with similar coumarin derivatives, suggesting a potential for therapeutic application in oncology .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that the compound can be effectively analyzed using high-performance liquid chromatography (HPLC), which is crucial for determining its pharmacokinetic profile .

Study 1: In Vivo Efficacy

A study involving nude mice grafted with HT1080 or MDA-MB231 cells showed that treatment with related benzopyran derivatives led to significant tumor size reduction. This suggests that this compound may share similar effects .

Study 2: Mechanistic Insights

Another investigation focused on the anti-invasive properties of benzopyran derivatives, revealing that they significantly inhibited cancer cell migration in vitro. The effectiveness was attributed to their ability to modulate cellular signaling pathways related to invasion .

Data Table: Comparative Biological Activities

Compound NameActivity TypeModel UsedEffect Observed
Benzopyran DerivativeAnti-invasiveBoyden chamber assaySignificant inhibition of invasion
N-(3-(6-Methoxy...AntitumorNude mice with tumor graftsReduced tumor growth
Related CoumarinAnti-migratoryIn vitro cell linesMarked reduction in migration

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldCharacterization
16-Methoxy-2-aminothiophenol, HCl, reflux75%FTIR (C=N stretch: 1620 cm⁻¹)
2Salicylaldehyde derivative, H₂SO₄, 80°C68%¹H NMR (δ 6.8–7.5 ppm, aromatic protons)
3Benzenesulfonyl chloride, DMAP, DCM82%HRMS ([M+H]⁺: calc. 465.12)

Q. Critical Considerations :

  • Purity of intermediates (use column chromatography or recrystallization).
  • Reaction temperature control to avoid decomposition of the coumarin ring .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation:

  • Crystallization : Slow evaporation of a DMSO/EtOH solution yields diffraction-quality crystals.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
  • Refinement : SHELXL software for structure solution and refinement, achieving R-factors < 0.05 .

Q. Example Metrics :

ParameterValue
Space GroupP2₁/c
R1 (I > 2σ(I))0.045
C–C Bond Length1.47–1.52 Å
Torsion Angles2.5–4.8°

Q. Challenges :

  • Crystal twinning or disorder in the sulfonamide group may require advanced refinement techniques (e.g., TWINABS) .

Advanced: How can discrepancies between spectroscopic data (NMR/IR) and crystallographic results be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions:

  • Dynamic NMR : Variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., enol-keto forms in the coumarin ring).
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to identify conformational flexibility .
  • Solvent-Free IR : Use ATR-FTIR to eliminate solvent interference in hydrogen-bonding analysis.

Case Study :
A sulfonamide derivative showed a 0.1 Å deviation in S–N bond length between XRD and DFT. This was attributed to crystal packing forces compressing the bond .

Advanced: What strategies are effective in elucidating structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies require systematic modification of substituents and pharmacological profiling:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 6-ethoxy, 6-fluoro) or sulfonamide substituents.
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.
  • Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes and affinity trends .

Q. Example SAR Findings :

AnalogModificationIC₅₀ (Target Enzyme)
Parent6-OMe12.3 nM
Analog 16-F8.7 nM
Analog 26-OEt15.6 nM

Key Insight :
Electron-withdrawing groups (e.g., F) enhance binding affinity by stabilizing π-π interactions in the enzyme active site .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to quantify impurities (>98% purity threshold).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Q. Stability Data :

ConditionDegradation Products
Acidic (pH 3)Hydrolyzed sulfonamide
UV LightRing-opened coumarin

Advanced: How can computational methods enhance experimental design for pharmacological studies?

Methodological Answer:

  • Pharmacokinetic Prediction : SwissADME or ADMETLab to estimate logP, bioavailability, and BBB penetration.
  • Metabolic Stability : CYP450 docking simulations (e.g., CYP3A4) to predict oxidation sites.
  • Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity risk assessment .

Case Study :
MD simulations (AMBER) revealed that the benzothiazole moiety stabilizes the compound in the ATP-binding pocket of a kinase, guiding the design of more potent analogs .

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